[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](4-NITRO-1H-PYRAZOL-3-YL)METHANONE
Description
4-(2-Chloro-6-Fluorobenzyl)piperazinomethanone is a heterocyclic compound featuring a piperazine ring substituted with a 2-chloro-6-fluorobenzyl group and a methanone bridge linking to a 4-nitro-1H-pyrazole moiety.
Properties
IUPAC Name |
[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-(4-nitro-1H-pyrazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN5O3/c16-11-2-1-3-12(17)10(11)9-20-4-6-21(7-5-20)15(23)14-13(22(24)25)8-18-19-14/h1-3,8H,4-7,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMPLVDLIDXPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)F)C(=O)C3=C(C=NN3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60412620 | |
| Record name | {4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}(4-nitro-1H-pyrazol-5-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7169-32-6 | |
| Record name | {4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}(4-nitro-1H-pyrazol-5-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](4-NITRO-1H-PYRAZOL-3-YL)METHANONE typically involves multi-step organic reactions. A common approach might include:
Formation of the benzyl halide: Starting with a benzyl alcohol, chlorination and fluorination can be achieved using reagents like thionyl chloride and fluorinating agents.
Formation of the pyrazole derivative: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and diketones, followed by nitration to introduce the nitro group.
Coupling reactions: The benzyl halide and pyrazole derivative can be coupled with piperazine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](4-NITRO-1H-PYRAZOL-3-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorine and fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction of the nitro group: Formation of the corresponding amine.
Substitution of halogens: Formation of various substituted benzyl derivatives.
Hydrolysis of the carbonyl group: Formation of carboxylic acids or alcohols.
Scientific Research Applications
[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](4-NITRO-1H-PYRAZOL-3-YL)METHANONE may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](4-NITRO-1H-PYRAZOL-3-YL)METHANONE would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The presence of the nitro group and halogens could influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s structural uniqueness lies in its nitro-pyrazole core and halogenated benzyl-piperazine group. Key comparisons include:
| Compound | Core Structure | Substituents | Molecular Weight | LogP |
|---|---|---|---|---|
| 4-(2-Chloro-6-Fluorobenzyl)piperazinomethanone | 4-Nitro-1H-pyrazole-methanone | 2-Chloro-6-fluorobenzyl-piperazine | ~393.8 (calc.) | ~2.8 |
| 2-[4-(2-Chloro-6-Fluorobenzyl)piperazino]-1,3-benzothiazole () | Benzothiazole | 2-Chloro-6-fluorobenzyl-piperazine | 361.9 | 4.9 |
| 1-Cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(4-chlorobenzenesulfonyl)piperazino]-carbopiperazino)-quinolinecarboxylic acid () | Quinolone-carboxylic acid | 4-Chlorobenzenesulfonyl-piperazine, cyclopropyl, fluoro | ~685.2 | ~3.2 |
Key Observations :
- The 2-chloro-6-fluorobenzyl substituent (shared with ) may improve lipophilicity and membrane permeability relative to sulfonyl or carbonyl groups in .
Physicochemical Properties
- Hydrogen Bonding: The nitro group (acceptor) and pyrazole NH (donor) give the target compound a polar surface area (PSA) of ~75 Ų (estimated), higher than benzothiazole derivatives (PSA = 47.6 Ų in ) .
Research Implications
While direct biological data for the target compound are absent, structural parallels suggest:
- Antimicrobial Potential: The quinolone derivatives in exhibit broad-spectrum activity; the nitro-pyrazole core may similarly disrupt bacterial DNA gyrase .
- Kinase Inhibition : The benzothiazole analog () shares features with kinase inhibitors (e.g., rigid aromatic core), implying possible kinase-targeting applications for the target compound .
Biological Activity
The compound 4-(2-Chloro-6-fluorobenzyl)PiperazinoMethanone, a novel piperazine derivative, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The molecular formula of the compound is , characterized by a piperazine core substituted with a chlorofluorobenzyl group and a nitropyrazole moiety. This structure is pivotal in determining its biological interactions.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated promising activity against various bacterial strains and fungi. For instance, derivatives were tested against Bacillus subtilis, E. coli, and Aspergillus niger, showing effective inhibition comparable to standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. In vitro studies revealed that certain analogs could inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory processes. For example, one study reported up to 85% inhibition of TNF-α at a concentration of 10 µM .
Anticancer Properties
The compound's anticancer activity has been explored through various assays. Notably, a derivative exhibited an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating potent antiproliferative effects . Additionally, docking studies suggest that the compound may interact with specific targets involved in tumor growth regulation.
Tyrosinase Inhibition
Recent investigations have focused on the compound's ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. The derivative 4-(4-fluorobenzyl)piperazin-1-ylmethanone was identified as a competitive inhibitor with an IC50 of 0.18 μM, significantly outperforming traditional inhibitors like kojic acid . This property may have implications for skin whitening applications.
Case Study 1: Antimicrobial Efficacy
A series of synthesized pyrazole derivatives were evaluated for their antimicrobial properties against standard bacterial strains. The results indicated that certain compounds showed effective inhibition at concentrations as low as 40 µg/mL, suggesting their potential as therapeutic agents in treating infections .
Case Study 2: Anti-inflammatory Activity
In a comparative study, several pyrazole derivatives were assessed for their anti-inflammatory effects in vitro. Compounds demonstrated significant inhibition of pro-inflammatory cytokines, confirming their utility in managing inflammatory diseases .
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
